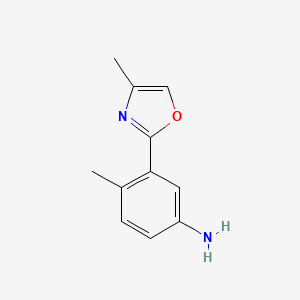
4-メチル-3-(4-メチル-1,3-オキサゾール-2-イル)アニリン
概要
説明
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline is an organic compound with the molecular formula C11H12N2O. It is a derivative of aniline, featuring a 4-methyl group and a 1,3-oxazole ring.
科学的研究の応用
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, with specific properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or receptor binding.
作用機序
Target of Action
The primary target of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many important physiological and pathological processes .
Mode of Action
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline, also known as oxazopt, exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . It interacts with hCA II, inhibiting its activity . This interaction and the resulting changes can lead to various therapeutic effects.
Biochemical Pathways
The inhibition of hCA II by 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline can affect several biochemical pathways. For instance, hCA II is known to be a target for the treatment of glaucoma , suggesting that this compound may have potential applications in ophthalmology.
Result of Action
The inhibition of hCA II by 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline can lead to molecular and cellular effects that may be beneficial in the treatment of conditions like glaucoma . Additionally, this compound has shown a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant bacteria .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline typically involves the following steps:
Formation of the 1,3-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the aniline moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazole ring or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can yield amine derivatives .
類似化合物との比較
Similar Compounds
3-(4-methyl-1,3-oxazol-2-yl)aniline: This compound has a similar structure but lacks the 4-methyl group on the aniline ring.
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)benzenamine: This compound has a similar structure but features a different substitution pattern on the benzene ring.
Uniqueness
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 4-methyl group and the 1,3-oxazole ring can enhance its stability and binding affinity, making it a valuable compound for various applications .
特性
IUPAC Name |
4-methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-9(12)5-10(7)11-13-8(2)6-14-11/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCLKADROGNFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=NC(=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















